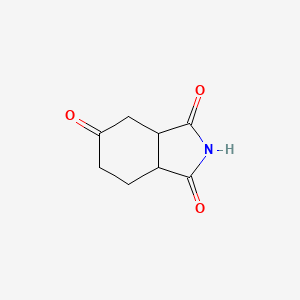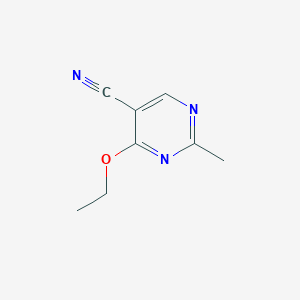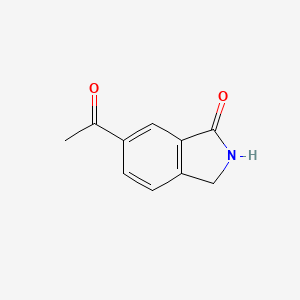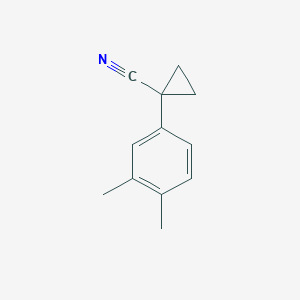![molecular formula C8H7N3O B11917125 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde is a chemical compound with the molecular formula C8H7N3O. It is a derivative of benzotriazole, a heterocyclic compound known for its stability and diverse applications in various fields. This compound is characterized by the presence of a methyl group at the 2-position and an aldehyde group at the 4-position of the benzotriazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde typically involves the reaction of 2-methylbenzotriazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-methylbenzotriazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the benzotriazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carboxylic acid.
Reduction: 2-Methyl-2H-benzo[d][1,2,3]triazole-4-methanol.
Substitution: Various substituted benzotriazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde
- 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carboxylic acid
- 2-Methyl-2H-benzo[d][1,2,3]triazole-4-methanol
Uniqueness
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the benzotriazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-methylbenzotriazole-4-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-11-9-7-4-2-3-6(5-12)8(7)10-11/h2-5H,1H3 |
Clave InChI |
QVPDQCIHUYRNNR-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C2C=CC=C(C2=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)
